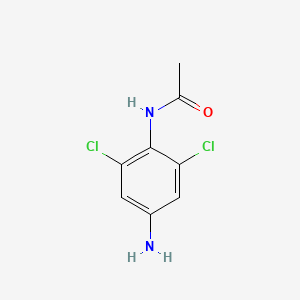

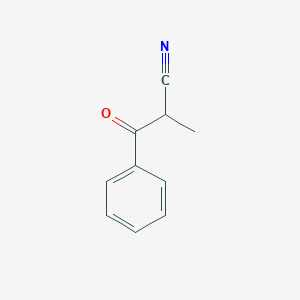

3-氨基-1-(2-甲基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Amino-1-(2-methylphenyl)urea and related compounds involves several strategies. One approach involves the reaction of 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones with urea in boiling acetic acid, leading to products depending on the substitution type at position 3 and the nitrogen atom of the 3-amino group (Klásek, Kořistek, Lyčka, & Holčapek, 2003). Another method involves the Pd(II)-catalyzed allylic C-H amination for preparing cyclic ureas, showcasing the versatility in synthesizing urea derivatives (Nishikawa, Kimura, Kato, Yamazaki, & Hara, 2015).

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2-methylphenyl)urea derivatives has been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in specific systems and adopts certain configurations, highlighting the importance of structural analysis in understanding the compound's chemical behavior (How, Jamaluddin, Abdul Halim, & Lee, 2015).

Chemical Reactions and Properties

3-Amino-1-(2-methylphenyl)urea undergoes various chemical reactions, including with isocyanates and isothiocyanates, leading to a series of derivatives characterized by spectroscopic techniques. These reactions are crucial for the modification and functionalization of the urea molecule for potential applications (Saracoglu, Kokbudak, Yalcin, & Kandemirli, 2019).

科学研究应用

酶抑制和抗癌研究:已合成脲衍生物(包括与 3-氨基-1-(2-甲基苯基)脲相关的衍生物),并对其酶抑制和抗癌活性进行了测试。值得注意的是,一种具有类似结构的化合物显示出显着的体外抗癌活性 (Mustafa, Perveen, & Khan, 2014)。

用于金属离子检测的荧光探针:已设计出一种基于脲衍生物的新型荧光传感器,用于选择性灵敏地检测 Al3+ 离子。这突出了其在生物成像和环境监测中的潜在应用 (Wang 等,2017 年)。

硝化脲农药代谢物的研究:已经对硝化脲衍生物(包括与 3-氨基-1-(2-甲基苯基)脲在结构上相关的衍生物)进行了研究,以了解其遗传毒性作用。这项研究提供了对这些化合物潜在的环境和健康影响的见解 (Thust, Mendel, Schwarz, & Warzok, 1980)。

非线性光学材料中脲衍生物的表征:已经研究了脲衍生物在非线性光学材料中的应用,突出了其在先进材料科学应用中的潜力 (Ravindrachary, Crasta, Bhajantri, & Poojari, 2005)。

了解核酸中脲的相互作用:已经进行研究以了解脲如何与核酸官能团相互作用。这项研究对于开发脲作为蛋白质和核酸过程中的探针至关重要 (Guinn 等,2013 年)。

属性

IUPAC Name |

1-amino-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFXEVQIRODDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936094 |

Source

|

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methylphenyl)urea | |

CAS RN |

15940-63-3 |

Source

|

| Record name | NSC97209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)